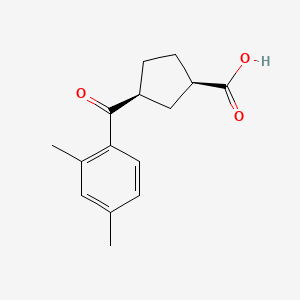

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Historical Context and Discovery

The development of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid emerges from the broader historical evolution of cyclopentane chemistry and aromatic acylation reactions. The foundational work in aromatic acylation traces back to the pioneering research of Charles Friedel and James Mason Crafts in 1887, when they first described the treatment of amyl chloride with aluminum chloride in benzene, establishing what became known as the Friedel-Crafts reaction. This seminal discovery laid the groundwork for numerous aromatic substitution reactions that would eventually enable the synthesis of complex benzoyl-substituted compounds.

The Friedel-Crafts acylation reaction has undergone significant refinement since its initial discovery, with modern synthetic approaches favoring catalytic rather than stoichiometric amounts of Lewis acids. These developments have enabled more environmentally benign synthetic processes, addressing the historical limitations associated with toxic alkyl halides and large quantities of metal waste products. The evolution of these methodologies has been crucial for accessing compounds like cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, which requires precise control over both aromatic substitution and stereochemical outcomes.

Contemporary synthetic approaches to this compound likely involve sophisticated strategies that combine traditional Friedel-Crafts chemistry with modern stereocontrolled synthesis techniques. The specific stereochemical designation of the compound suggests that its synthesis requires careful attention to reaction conditions and possibly the use of chiral catalysts or auxiliaries to achieve the desired cis-configuration. This represents a significant advancement from the early days of Friedel-Crafts chemistry, where stereochemical control was often limited or unpredictable.

Significance in Organic Chemistry

The significance of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid in organic chemistry extends across multiple domains, including synthetic methodology development, stereochemical studies, and medicinal chemistry applications. The compound serves as an important building block in organic synthesis, offering multiple reactive sites for further chemical transformation. The presence of both aromatic ketone and aliphatic carboxylic acid functionalities provides synthetic chemists with diverse opportunities for elaboration into more complex molecular architectures.

In the context of medicinal chemistry research, this compound has demonstrated notable biological activity. Research investigations have revealed that structurally related compounds in this class exhibit significant pharmacological properties, including anti-ulcerous and anti-secretory effects in experimental models. These findings underscore the importance of the cyclopentane carboxylic acid scaffold in drug discovery efforts and highlight the potential therapeutic applications of carefully designed molecular frameworks.

The compound's role as a synthetic intermediate cannot be overstated, particularly in the development of more complex pharmaceutical candidates. The carboxylic acid functionality serves as an excellent handle for amide bond formation, esterification reactions, and other carbon-carbon bond-forming processes. Meanwhile, the aromatic ketone portion can undergo various transformations, including reduction to alcohols, conversion to hydrazones or oximes, and participation in nucleophilic addition reactions. This functional group diversity makes the compound an attractive starting point for combinatorial chemistry approaches and structure-activity relationship studies.

Furthermore, the stereochemical complexity of the compound provides valuable opportunities for studying the effects of three-dimensional molecular architecture on biological activity. The specific cis-configuration around the cyclopentane ring influences the spatial arrangement of the pharmacophoric elements, potentially affecting binding interactions with biological targets. This stereochemical aspect has become increasingly important in modern drug design, where understanding the relationship between molecular shape and biological function is crucial for optimizing therapeutic efficacy.

Structural Classification and Nomenclature

The structural classification of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid encompasses multiple chemical categories, reflecting its complex molecular architecture. Primarily, the compound belongs to the class of carboxylic acids, specifically cycloalkane carboxylic acids, which are characterized by the presence of a carboxyl group attached to a cyclic carbon framework. Within this broader classification, the compound represents a substituted cyclopentane carboxylic acid, distinguished by the five-membered saturated ring system bearing both carboxylic acid and ketone functionalities.

The aromatic portion of the molecule places the compound within the benzoyl-substituted compounds category. The 2,4-dimethylbenzoyl substituent represents a specific pattern of aromatic substitution, where methyl groups occupy the ortho and para positions relative to the carbonyl carbon. This substitution pattern influences both the electronic properties of the aromatic ring and the steric environment around the ketone functionality, potentially affecting both chemical reactivity and biological activity.

From a stereochemical perspective, the compound exhibits defined three-dimensional architecture due to the cis-relationship between the carboxylic acid and benzoyl substituents on the cyclopentane ring. The systematic nomenclature (1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentanecarboxylic acid precisely defines the absolute configuration of the stereogenic centers. This level of stereochemical specification is essential for reproducible synthesis and consistent biological evaluation, as different stereoisomers may exhibit vastly different properties.

The compound's molecular structure can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation reveals the connectivity and stereochemical relationships: CC1=CC(=C(C=C1)C(=O)[C@H]2CCC@HC(=O)O)C. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1. These standardized representations facilitate database searches, computational modeling, and international communication regarding the compound's structure and properties.

Table 1: Fundamental Properties of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Table 2: Structural Classification Hierarchy

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Carboxylic Acids | Organic acids with carboxyl functionality |

| Secondary Class | Cycloalkane Carboxylic Acids | Carboxylic acids attached to cyclic frameworks |

| Tertiary Class | Cyclopentane Carboxylic Acids | Five-membered ring carboxylic acids |

| Quaternary Class | Substituted Cyclopentane Carboxylic Acids | Ring-substituted derivatives |

| Stereochemical Class | cis-Configured Disubstituted Cyclopentanes | Specific geometric isomer |

| Functional Group Class | Aromatic Ketone Carboxylic Acids | Dual carbonyl-containing compounds |

Properties

IUPAC Name |

(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKRTGYZDFMFMB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of cis-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the acylation of a cyclopentane derivative with a suitably substituted benzoyl chloride under anhydrous conditions, followed by introduction or retention of the carboxylic acid group at the 1-position. The key steps include:

- Starting materials: Cyclopentanone or a cyclopentane precursor, and 2,4-dimethylbenzoyl chloride.

- Reaction conditions: Anhydrous environment, use of a base such as pyridine or triethylamine to neutralize generated HCl.

- Purification: Recrystallization or chromatographic techniques to isolate the cis-isomer with high purity.

This approach is analogous to the synthesis of related compounds such as cis-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, where the acylation of cyclopentanone with 2,6-dimethylbenzoyl chloride under anhydrous conditions in the presence of pyridine has been reported.

Detailed Synthetic Route

-

- The cyclopentanone is reacted with 2,4-dimethylbenzoyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

- A base (pyridine or triethylamine) is added to capture the hydrochloric acid formed.

- The reaction is typically carried out at low temperature (0–5 °C) to control the reaction rate and stereochemistry.

-

- The cis configuration at the 3-position relative to the carboxylic acid at the 1-position is favored by reaction conditions and choice of reagents.

- Diastereoselectivity can be influenced by temperature, solvent, and the order of reagent addition.

-

- If starting from cyclopentanone, the carboxylic acid group may be introduced via oxidation of a suitable intermediate or by starting from a cyclopentane-1-carboxylic acid derivative.

- Alternatively, the carboxylic acid group can be protected during acylation and deprotected afterward.

-

- The crude product is purified by recrystallization from solvents such as ethyl acetate/hexane mixtures.

- Column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) can be used to separate cis and trans isomers.

Alternative Synthetic Strategies

Use of Preformed Cyclopentane-1-carboxylic Acid:

Starting from cyclopentane-1-carboxylic acid, the 3-position can be functionalized by Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl3). However, controlling cis stereochemistry requires careful optimization.Chiral Auxiliary or Catalysis:

To improve stereoselectivity, chiral auxiliaries or asymmetric catalysis methods may be employed, although specific reports on this compound are limited.Stepwise Functional Group Introduction:

The benzoyl group and carboxylic acid may be introduced in separate steps, allowing for better control over each functionalization.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose/Notes | Outcome/Comments |

|---|---|---|---|

| Acylation | Cyclopentanone + 2,4-dimethylbenzoyl chloride, pyridine, anhydrous solvent, 0–5 °C | Introduce benzoyl group at 3-position | Formation of 3-(2,4-dimethylbenzoyl)cyclopentanone intermediate |

| Carboxylation/Oxidation | Oxidizing agent or starting from cyclopentane-1-carboxylic acid | Introduce/retain carboxylic acid at 1-position | cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid |

| Purification | Recrystallization or silica gel chromatography | Isolate cis-isomer with high purity | Pure cis-isomer suitable for further use |

Research Findings and Analysis

- The acylation step is critical for regio- and stereoselectivity. Anhydrous conditions and the choice of base strongly influence the yield and purity of the cis isomer.

- The presence of methyl groups at the 2 and 4 positions on the benzoyl ring affects the electronic properties and steric hindrance, which can influence reaction rates and selectivity.

- Analogous compounds such as cis-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid have been synthesized successfully using similar methods, supporting the viability of this approach for the 2,4-dimethyl isomer.

- No direct industrial-scale synthesis methods are widely published, indicating that preparation is primarily conducted at research scale.

- Purification techniques such as recrystallization and chromatography are essential to separate cis and trans isomers due to their similar physical properties.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

Biological Studies: Used in studies to understand its interactions with biological molecules.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzoyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- CAS Registry Number : 732252-98-1

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.30 g/mol .

Structural Features: The compound consists of a cyclopentane ring with a carboxylic acid group at position 1 and a 2,4-dimethylbenzoyl substituent at position 3 in a cis configuration.

Physicochemical Properties :

- LogP : 2.99 (indicative of moderate lipophilicity)

- Polar Surface Area (PSA) : 54.37 Ų (suggesting moderate polarity due to the carboxylic acid and ketone groups) .

Availability: Supplied by Hubei Guoyunfurui Technology Co., Ltd., with purity ≥95% and specifications starting at 10 mg .

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Substituent Effects on Polarity: The 4-methoxy analog (CAS 732252-30-1) exhibits higher polarity (PSA ≈ 66 Ų) compared to the 2,4-dimethyl derivative due to the methoxy group’s electron-donating nature, enhancing solubility in polar solvents .

The methoxycarbonyl analog (CAS 833472-82-5) replaces the aromatic ketone with an ester, altering its metabolic stability and making it suitable for prodrug formulations .

Biological Activity

Cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and synthesis methods.

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.31 g/mol

- Appearance : White to off-white solid

- Functional Groups : Contains a cyclopentane ring, a carboxylic acid group, and a 2,4-dimethylbenzoyl substituent.

Antimicrobial Properties

Research indicates that cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid exhibits potential effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. This effect may be attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

The exact mechanism of action for cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is not fully elucidated. However, it is believed to interact with biological targets such as enzymes or receptors, influencing their activity through:

- Hydrogen Bonding : Interactions with functional groups on target proteins.

- Hydrophobic Interactions : Stabilizing binding through non-polar regions.

- π-π Stacking : Aromatic interactions that may enhance binding affinity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | Different benzoyl substitution pattern |

| cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Cyclohexane ring instead of cyclopentane |

| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₃ | Fewer methyl substitutions on the benzene ring |

The structural differences among these compounds may lead to variations in their biological activities and pharmacological profiles .

Synthesis Methods

Several synthetic routes have been explored for the preparation of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid. These methods typically involve:

- Aldol Condensation : Formation of the cyclopentane framework followed by the introduction of the dimethylbenzoyl group.

- Carboxylation Reactions : Addition of carboxylic acid functionalities at specific positions on the cyclopentane ring.

- Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.

Each method varies in yield and purity based on reaction conditions such as temperature, solvent choice, and catalyst use.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds and their derivatives. For example:

- A study demonstrated that structurally similar compounds exhibited significant antimicrobial activity against specific bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold .

- Another investigation into anti-inflammatory properties highlighted the compound's ability to reduce edema in animal models when administered at specific dosages.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries can ensure stereochemical control. For example, the synthesis of related cyclopentane-carboxylic acid derivatives (e.g., (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid) employs stereospecific esterification and crystallization to isolate enantiomers . Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of absolute configuration.

- NMR spectroscopy : Use NOESY/ROESY to analyze spatial proximity of protons, confirming the cis arrangement. For example, the InChIKey and SMILES data for similar compounds (e.g., CAS 732252-68-5) can guide NMR assignments .

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions to validate stereochemistry.

Q. How can the partition coefficient (LogP) of this compound be experimentally determined?

- Methodological Answer : Use the shake-flask method with octanol/water partitioning, followed by quantification via HPLC-UV or LC-MS. For accuracy, perform triplicate measurements and calibrate with standards of known LogP (e.g., pyrethroid metabolites like cis-DBCA, which have documented LogP values of ~3.0) .

Advanced Research Questions

Q. How should discrepancies between in vitro metabolic stability data (e.g., microsomal assays) and in vivo pharmacokinetic results be resolved?

- Methodological Answer :

- Cross-validation : Use species-specific liver microsomes (human vs. rodent) to align in vitro and in vivo models.

- Isotopic labeling : Incorporate ²H or ¹³C isotopes to track metabolite formation via LC-HRMS. For example, deltamethrin metabolites (e.g., cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) are quantified in urine using similar methods .

- Adjust for protein binding : Measure free fraction in plasma to correct for bioavailability differences.

Q. What strategies prevent racemization during the synthesis or storage of this compound?

- Methodological Answer :

- Low-temperature synthesis : Perform reactions below 0°C to slow kinetic racemization.

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers post-synthesis.

- Stabilizing formulations : Store in anhydrous, acidic conditions to protonate the carboxylic acid group, reducing nucleophilic attack on the stereocenter .

Q. How can environmental persistence studies be designed to assess degradation pathways of this compound?

- Methodological Answer :

- Isotopic tracing : Synthesize ¹⁴C-labeled compound and monitor degradation in soil/water systems via scintillation counting or LC-MS.

- Advanced mass spectrometry : Use HRMS to identify transformation products (e.g., hydroxylated or dealkylated derivatives). For pyrethroid analogs, environmental degradation studies rely on similar protocols .

- QSAR modeling : Predict degradation half-lives using computational models calibrated with experimental data.

Data Contradiction and Validation

Q. How to address conflicting crystallography and computational docking results regarding the compound’s bioactive conformation?

- Methodological Answer :

- Conformational sampling : Perform molecular dynamics simulations to identify low-energy conformers.

- Synchrotron validation : Re-collect X-ray data at higher resolution (<1.0 Å) to resolve ambiguities.

- Bioactivity correlation : Test predicted conformers in functional assays (e.g., enzyme inhibition) to identify the bioactive form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.